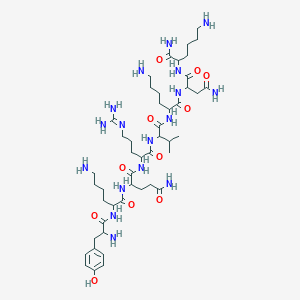
132326-72-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the CAS number 132326-72-8 is known as Influenza NP (147-155). It is a peptide derived from the nucleoprotein of the influenza virus. This peptide is recognized as a Kd restricted epitope, which means it is a specific segment of the nucleoprotein that is recognized by the immune system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Influenza NP (147-155) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one through coupling reactions.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like Influenza NP (147-155) often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Influenza NP (147-155) primarily undergoes peptide bond formation during its synthesis. The peptide can also participate in:
Hydrolysis: Breaking down the peptide bonds in the presence of water.
Oxidation: Oxidative modifications can occur on specific amino acids like methionine and cysteine.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA).
Cleavage Reagents: Mixtures containing TFA, water, and scavengers like triisopropylsilane (TIS).
Major Products: The primary product is the peptide Influenza NP (147-155) itself. Hydrolysis can yield shorter peptide fragments .
Scientific Research Applications
Influenza NP (147-155) has several applications in scientific research:
Immunology: It is used to study immune responses to influenza infection. The peptide serves as a model epitope for T-cell recognition.
Vaccine Development: Researchers use this peptide to develop and test new influenza vaccines.
Diagnostics: It can be used in assays to detect immune responses in infected individuals.
Drug Development: The peptide is used to screen for compounds that can modulate immune responses
Mechanism of Action
Influenza NP (147-155) exerts its effects by being recognized by the immune system, specifically by T-cells. The peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells. This complex is then recognized by T-cell receptors, leading to the activation of T-cells and the initiation of an immune response .
Comparison with Similar Compounds
Influenza NP (147-155) (TFA): A trifluoroacetic acid salt form of the peptide.
Other Influenza Nucleoprotein Peptides: Variants of the nucleoprotein peptides with different sequences.
Uniqueness: Influenza NP (147-155) is unique due to its specific sequence and its role as a Kd restricted epitope. This specificity makes it a valuable tool for studying immune responses to influenza and for developing targeted vaccines .
Properties
CAS No. |
132326-72-8 |
|---|---|
Molecular Formula |
C₄₈H₈₂N₁₆O₁₄ |
Molecular Weight |
1107.26 |
sequence |
One Letter Code: TYQRTRALV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)


